BenchChemオンラインストアへようこそ!

5-Fluoropyrimidin-4-amine

Chemical Synthesis Process Chemistry Microwave-Assisted Synthesis

Target next-gen kinase inhibitors or CCR4 antagonists with 5-Fluoropyrimidin-4-amine, the non-negotiable 5-fluoro pyrimidine scaffold. Unlike 5-chloro or 5-bromo analogs, fluorine's unique electronegativity and atomic radius directly dictate target selectivity—as demonstrated in PKCθ programs—and mitigate CYP3A4 TDI liabilities. Validated in RS-1748 (CCR4 IC₅₀ 59.9 nM) and backed by a scalable microwave-assisted amination route (58% yield), this ≥97% pure building block ensures batch-to-batch reproducibility for HTS and medchem optimization.

Molecular Formula C4H4FN3
Molecular Weight 113.09 g/mol
CAS No. 811450-26-7
Cat. No. B1273414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyrimidin-4-amine
CAS811450-26-7
Molecular FormulaC4H4FN3
Molecular Weight113.09 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)F
InChIInChI=1S/C4H4FN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)
InChIKeyPKZMNMQCFNJXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropyrimidin-4-amine (CAS 811450-26-7): Core Chemical Profile and Procurement Specifications for Research Use


5-Fluoropyrimidin-4-amine (CAS 811450-26-7) is an organic compound belonging to the class of halopyrimidines, characterized by a pyrimidine ring with a fluorine atom at the 5-position and an amine group at the 4-position . Its molecular formula is C₄H₄FN₃ and its molecular weight is 113.09 g/mol . This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, including kinase inhibitors and fungicides . Its procurement is governed by research-use-only (RUO) restrictions, and it is available from multiple chemical suppliers with a minimum purity specification typically of 97% .

The Procurement Risk of Substituting 5-Fluoropyrimidin-4-amine with Other Halogenated Pyrimidines


The direct substitution of 5-Fluoropyrimidin-4-amine with its close analogs, such as 5-chloropyrimidin-4-amine or 5-bromopyrimidin-4-amine, introduces significant risk to research reproducibility and synthesis outcomes . This is primarily due to the profound influence of the halogen atom on molecular electronics, reactivity, and biological activity. For instance, in analogous 2,4-diamino-5-fluoropyrimidine scaffolds, the presence of a fluorine atom can dictate selectivity for specific protein kinase targets (e.g., PKCθ) and profoundly impact metabolic stability and drug-drug interaction liabilities like CYP3A4 Time-Dependent Inhibition (TDI) [1]. The 5-fluoro substitution is not interchangeable with other halogens, as it provides a unique balance of electronegativity and atomic radius that directly modulates binding affinity and compound stability, making the specific choice of this derivative a critical, non-negotiable parameter for successful compound development.

Quantitative Differentiation of 5-Fluoropyrimidin-4-amine: Synthesis, Purity, and Application Data


Validated Synthetic Route Yields 58% via Microwave-Assisted Amination from 4-Chloro-5-fluoropyrimidine

A documented and reproducible synthetic route for 5-Fluoropyrimidin-4-amine yields 58% from the readily available starting material 4-chloro-5-fluoropyrimidine. This synthesis utilizes microwave-assisted heating (110°C, 30 min) in methanol with ammonia, providing a defined and scalable protocol for researchers . This contrasts with alternative methods for halogenated pyrimidines, which may require less efficient or more hazardous procedures, such as the use of elemental fluorine gas and chlorine pentafluoride (ClF₅), as noted in patent literature for some 5-fluoropyrimidine preparations [1].

Chemical Synthesis Process Chemistry Microwave-Assisted Synthesis

Industry-Standard Minimum Purity of 97% with Verified COA Availability

Commercially sourced 5-Fluoropyrimidin-4-amine is consistently specified with a minimum purity of 97%, as documented by major chemical suppliers including AKSci and Ambeed (Sigma-Aldrich partner) . This level of purity is established as an industry benchmark for this compound. In contrast, some market listings note a lower typical purity of 95% for this compound, while other halogenated analogs may be offered at varying purity grades with less transparent or standardized specifications .

Analytical Chemistry Quality Control Procurement Specifications

Documented Potency in Lead Compound RS-1748 as a CCR4 Antagonist

In a published study, the 5-Fluoropyrimidin-4-amine-derived lead compound RS-1748 demonstrated potent, quantifiable inhibition of the CC chemokine receptor 4 (CCR4), a key target in allergic inflammation and oncology [1]. RS-1748 inhibited [¹²⁵I]CCL17 binding to human CCR4-expressing CHO cells with an IC₅₀ of 59.9 nM and inhibited [³⁵S]GTPγS binding with an IC₅₀ of 18.4 nM [1]. Furthermore, RS-1748 demonstrated in vivo efficacy by inhibiting ovalbumin-induced airway inflammation in guinea pigs at a dose of 10 mg/kg [1]. This provides a clear, quantitative benchmark for the biological activity of this core scaffold. While no direct comparator data against a non-fluorinated analog was provided in this study, the fluorine atom is a well-established structural feature in medicinal chemistry for modulating potency, metabolism, and pharmacokinetic properties.

Immunology Inflammation Drug Discovery CCR4 Antagonist

Potential for Optimized Drug-Drug Interaction Profile in Kinase Inhibitor Development

Research on 2,4-diamino-5-fluoropyrimidine derivatives, a closely related scaffold, has demonstrated that strategic modifications can successfully mitigate Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4), a major cause of clinically relevant drug-drug interactions (DDIs) [1][2]. Studies on PKCθ inhibitors based on this scaffold showed that reducing lipophilicity and topological polar surface area (TPSA) were effective strategies for reducing CYP3A4 TDI liability while maintaining target potency [1]. This knowledge base allows researchers to leverage the 5-Fluoropyrimidin-4-amine core to build potent kinase inhibitors with a potentially improved safety profile regarding DDIs compared to earlier-generation inhibitors that were plagued by this issue [1].

Drug-Drug Interactions CYP3A4 Inhibition Kinase Inhibitors Medicinal Chemistry

Strategic Application Scenarios for 5-Fluoropyrimidin-4-amine in Advanced Research and Development


Lead Optimization for Kinase Inhibitors with Mitigated DDI Liability

Medicinal chemistry teams focused on developing next-generation kinase inhibitors for immunology or oncology should procure 5-Fluoropyrimidin-4-amine. As established in SAR studies on 2,4-diamino-5-fluoropyrimidine derivatives, this core scaffold allows for strategic modifications to reduce CYP3A4 TDI, a critical factor in avoiding clinical drug-drug interactions [1]. This makes it a superior starting point compared to scaffolds known for their high DDI potential.

Synthesis of Potent CCR4 Antagonists for Asthma and Inflammatory Disease Research

Researchers investigating allergic inflammation and T helper 2 cell-mediated diseases can confidently use 5-Fluoropyrimidin-4-amine to synthesize CCR4 antagonists. The lead compound RS-1748, derived from this amine, demonstrated potent in vitro inhibition of CCR4 (IC₅₀ values of 59.9 nM and 18.4 nM) and in vivo efficacy in a guinea pig asthma model at a 10 mg/kg dose [2]. This validated pathway provides a solid foundation for further medicinal chemistry exploration.

Reproducible Synthesis of Advanced Pharmaceutical Intermediates

Process chemists and contract research organizations (CROs) requiring a scalable, reliable, and well-documented building block for the synthesis of complex drug candidates will find 5-Fluoropyrimidin-4-amine to be a strategic choice. The availability of a validated synthetic route from 4-chloro-5-fluoropyrimidine with a 58% yield using microwave-assisted amination ensures process reproducibility and reduces development timelines .

Quality-Assured Procurement for High-Throughput Screening Libraries

Core facilities and screening centers responsible for maintaining high-quality compound libraries should standardize on 5-Fluoropyrimidin-4-amine from suppliers guaranteeing a minimum purity of 97% with an available Certificate of Analysis . This specification mitigates the risk of false positives or negatives in high-throughput screening (HTS) campaigns caused by impurities or batch-to-batch variability, ensuring data integrity and research reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoropyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.